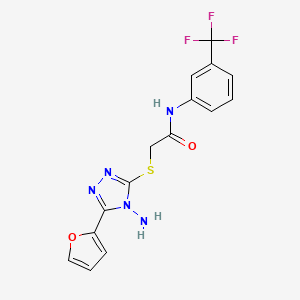![molecular formula C13H17NO3 B2409700 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid CAS No. 33214-72-1](/img/structure/B2409700.png)
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various medical conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib is a COX-2 inhibitor, which means it selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, thereby reducing inflammation and pain.
作用机制
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. This compound has also been shown to reduce the levels of vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid is its selectivity for COX-2 enzyme, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. This compound also has a longer half-life compared to other NSAIDs, which allows for less frequent dosing. However, one of the limitations of this compound is its potential for cardiovascular side effects, which has led to its limited use in certain patient populations.
未来方向
There are several future directions for research on 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid. One potential direction is the development of new COX-2 inhibitors with improved selectivity and safety profiles. Another direction is the investigation of the potential role of this compound in the prevention and treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and to identify potential biomarkers for monitoring its therapeutic effects.
合成方法
The synthesis of 3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid involves the reaction of 4-bromoaniline with 2-dimethylaminoethyl acrylate in the presence of a palladium catalyst to form 4-(dimethylamino)-2-styrylbenzene-1-bromide. This intermediate compound is then reacted with methyl 3-methylbut-2-enoate in the presence of a base to form this compound.
科学研究应用
3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been studied for its potential role in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-(4-acetamidophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-11-6-4-10(5-7-11)13(2,3)8-12(16)17/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPFTMSMFHHGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

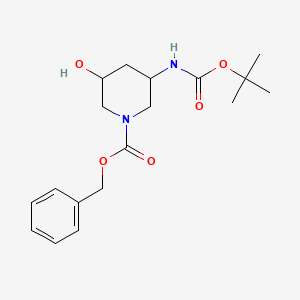
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
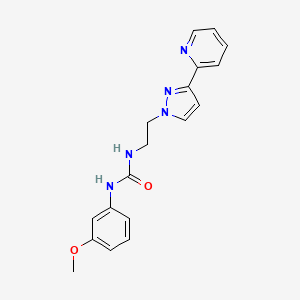
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
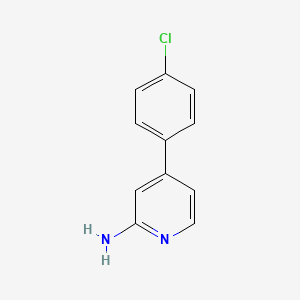
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

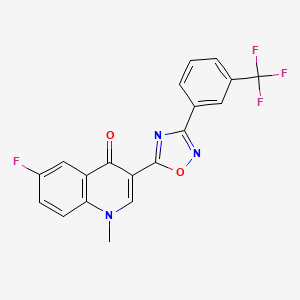
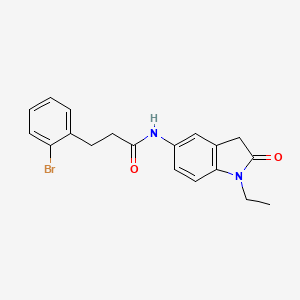

![3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2409638.png)
